(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate
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Overview
Description
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate is an organic compound that belongs to the class of cyclohexyl esters This compound is characterized by a cyclohexane ring substituted with a methyl group and a methylvinyl group, along with a propionate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate typically involves the esterification of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexanol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1alpha,2beta,5alpha)-
- Menthol
- Hexahydrothymol
Uniqueness
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate is unique due to its specific structural configuration and the presence of both a methylvinyl group and a propionate ester. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
71662-22-1 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h10-12H,2,5-8H2,1,3-4H3/t10-,11-,12-/m0/s1 |
InChI Key |
HWOVQMSYUZIVEB-SRVKXCTJSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@H](CC[C@@H]1C)C(=C)C |
Canonical SMILES |
CCC(=O)OC1CC(CCC1C)C(=C)C |
Origin of Product |
United States |
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